molecular formula C12H8Na6O14 B220632 2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid CAS No. 111451-16-2

2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid

Cat. No. B220632
CAS RN: 111451-16-2
M. Wt: 514.12 g/mol
InChI Key: HJGMKIKNJPANSH-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid, commonly known as BDB, is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. This acid is synthesized through a series of chemical reactions and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BDB is not fully understood. However, it has been suggested that BDB acts by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been suggested that BDB forms stable complexes with drugs, which may enhance their efficacy.
Biochemical and physiological effects:
BDB has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to enhance plant growth and increase crop yield.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDB in lab experiments is its ability to form stable complexes with various drugs. This may enhance the efficacy of the drugs and reduce their toxicity. However, one of the limitations of using BDB in lab experiments is its relatively high cost compared to other chemicals.

Future Directions

There are numerous future directions for research on BDB. One area of research is the development of BDB-based drug delivery systems. Another area of research is the study of BDB's potential use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of BDB and its potential applications in various fields.
Conclusion:
In conclusion, BDB is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step chemical reaction process and has been found to have numerous biochemical and physiological effects. Further research is needed to fully understand the potential applications of BDB in various fields.

Synthesis Methods

BDB is synthesized through a multi-step chemical reaction process. The first step involves the reaction between maleic anhydride and ethylene glycol to form mono (2-hydroxyethyl) maleate. This intermediate product is then reacted with sodium hydroxide to form mono (2-hydroxyethyl) maleate sodium salt. Finally, the sodium salt is reacted with succinic anhydride to form BDB.

Scientific Research Applications

BDB has been extensively studied for its potential applications in various fields. In the field of medicine, BDB has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
In the field of agriculture, BDB has been studied for its potential use as a plant growth regulator. It has been found to enhance plant growth and increase crop yield.

properties

CAS RN

111451-16-2

Product Name

2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid

Molecular Formula

C12H8Na6O14

Molecular Weight

514.12 g/mol

IUPAC Name

hexasodium;2,3-bis(1,2-dicarboxylatoethoxy)butanedioate

InChI

InChI=1S/C12H14O14.6Na/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16;;;;;;/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;;/q;6*+1/p-6

InChI Key

HJGMKIKNJPANSH-UHFFFAOYSA-H

SMILES

C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

synonyms

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid
sodium tartrate disuccinate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.